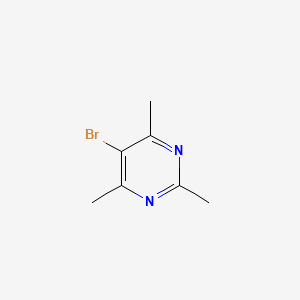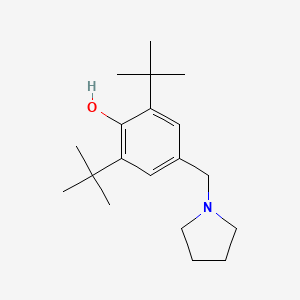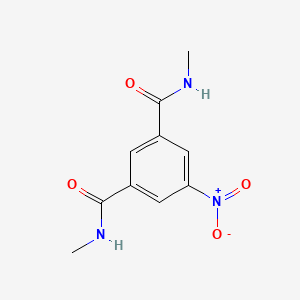
N,N'-dimethyl-5-nitrobenzene-1,3-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Dimethyl-5-nitro-isophthalamide is an organic compound with the molecular formula C10H9NO6. It is a derivative of isophthalic acid, where the nitro group is positioned at the 5th carbon of the benzene ring, and the carboxyl groups are esterified with methanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dimethyl-5-nitro-isophthalamide typically involves the nitration of dimethyl isophthalate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring. The reaction is followed by purification steps to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of N,N’-Dimethyl-5-nitro-isophthalamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound .
化学反応の分析
Types of Reactions
N,N’-Dimethyl-5-nitro-isophthalamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, and solvents like ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Reduction: N,N’-Dimethyl-5-amino-isophthalamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N,N’-Dimethyl-5-nitro-isophthalamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic agent.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N,N’-Dimethyl-5-nitro-isophthalamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can induce oxidative stress and disrupt cellular functions.
類似化合物との比較
Similar Compounds
Dimethyl 5-nitroisophthalate: A closely related compound with similar chemical properties.
Dimethyl 5-aminoisophthalate: The reduced form of N,N’-Dimethyl-5-nitro-isophthalamide.
Dimethyl 5-hydroxyisophthalate: Another derivative of isophthalic acid with a hydroxyl group instead of a nitro group.
Uniqueness
N,N’-Dimethyl-5-nitro-isophthalamide is unique due to its specific nitro substitution, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research applications.
特性
分子式 |
C10H11N3O4 |
|---|---|
分子量 |
237.21 g/mol |
IUPAC名 |
1-N,3-N-dimethyl-5-nitrobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C10H11N3O4/c1-11-9(14)6-3-7(10(15)12-2)5-8(4-6)13(16)17/h3-5H,1-2H3,(H,11,14)(H,12,15) |
InChIキー |
RAGKIDSNQXYOEU-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


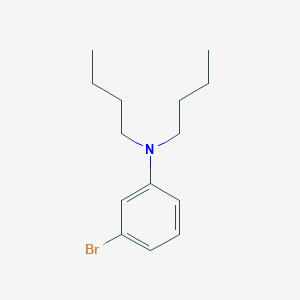
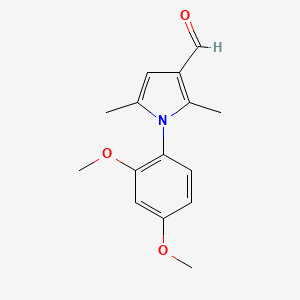


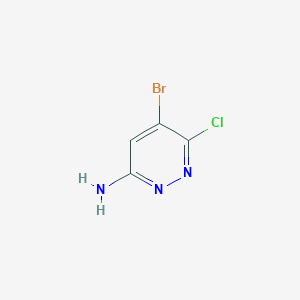
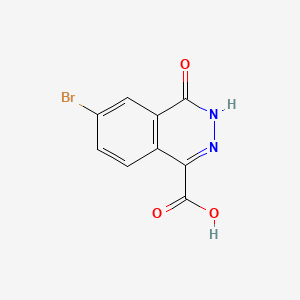

![tert-butyl 2-[[1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]methyl-(2,2,2-trifluoroacetyl)amino]acetate](/img/structure/B13918403.png)
![tert-butyl N-[6-(9H-fluoren-9-ylmethoxycarbonylamino)-1-oxohexan-2-yl]carbamate](/img/structure/B13918410.png)

![(R)-2-Bromo-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B13918416.png)
![Carbamic acid, [2-[[(3-amino-2-pyridinyl)carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13918417.png)
